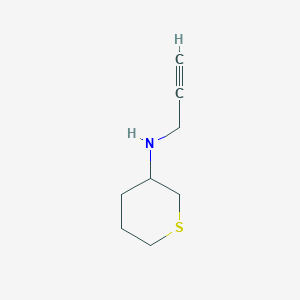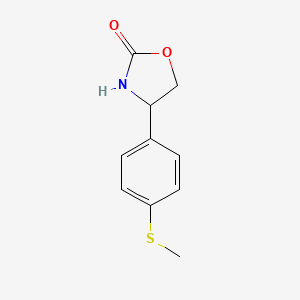
4-(4-(Methylthio)phenyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Methylthio)phenyl)oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class These compounds are known for their diverse applications in pharmaceuticals, particularly as antibacterial agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methylthio)phenyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 4-(methylthio)aniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring . Another method includes the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(Methylthio)phenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(4-(Methylthio)phenyl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical production
Mecanismo De Acción
The mechanism of action of 4-(4-(Methylthio)phenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinone antibiotics, where the compound binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This unique mechanism makes it effective against multidrug-resistant Gram-positive bacteria.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with similar antibacterial properties.
Tedizolid: Another oxazolidinone with enhanced potency and reduced side effects.
Cytoxazone: A compound with a similar oxazolidinone ring structure but different substituents.
Uniqueness
Its ability to undergo various chemical reactions and its potential as a chiral auxiliary in asymmetric synthesis further highlight its versatility .
Propiedades
Fórmula molecular |
C10H11NO2S |
|---|---|
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
4-(4-methylsulfanylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO2S/c1-14-8-4-2-7(3-5-8)9-6-13-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12) |
Clave InChI |
BDJSJIVXNDTISM-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C2COC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


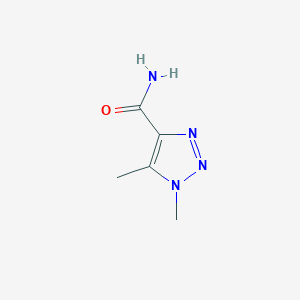
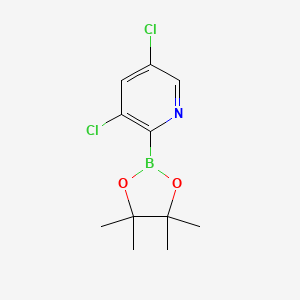

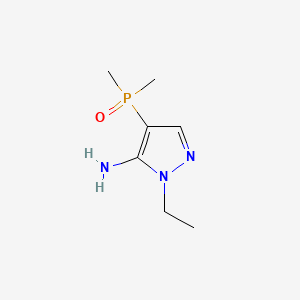
![5-Methyl-1-azabicyclo[2.2.1]heptan-3-onehydrochloride](/img/structure/B13627384.png)
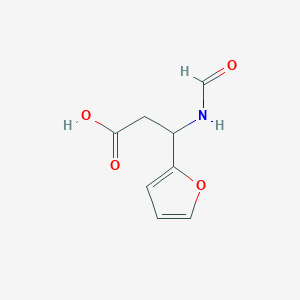
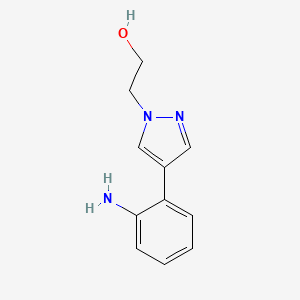
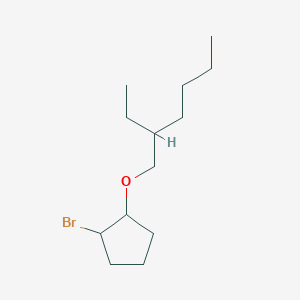
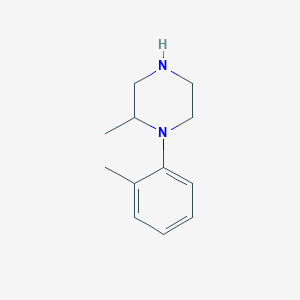
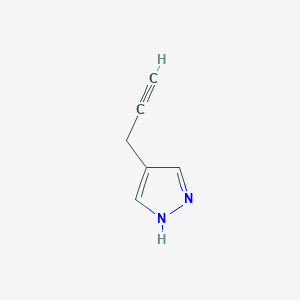
![2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13627431.png)

![2-Ethynylbicyclo[4.1.0]heptane](/img/structure/B13627433.png)
